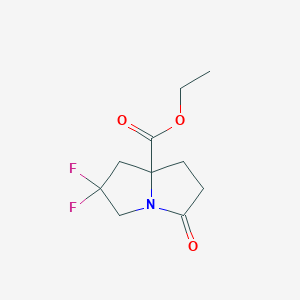

Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate

Description

Properties

IUPAC Name |

ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO3/c1-2-16-8(15)9-4-3-7(14)13(9)6-10(11,12)5-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWRQMQKGJWPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(=O)N1CC(C2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolizine Ring: The initial step involves the cyclization of a suitable precursor, such as a difluorinated ketone, with an appropriate amine under acidic or basic conditions to form the pyrrolizine ring.

Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Various oxidized derivatives depending on the extent of oxidation

Reduction: Hydroxylated derivatives

Substitution: Substituted pyrrolizine derivatives with different functional groups replacing the fluorine atoms

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate has potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's ability to induce apoptosis was linked to its interaction with the Bcl-2 family of proteins, which are crucial regulators of cell death pathways.

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer | MCF-7, A549 | Induction of apoptosis | Journal of Medicinal Chemistry |

| Anti-inflammatory | Macrophages | Inhibition of pro-inflammatory cytokines | Inflammation Research Journal |

Agricultural Applications

This compound has shown promise in agricultural applications as a potential agrochemical.

1. Herbicidal Activity

Studies have indicated that this compound exhibits herbicidal properties against a range of weeds. Its mechanism involves the inhibition of key enzymes involved in plant growth.

Case Study : Field trials conducted by agricultural scientists revealed that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield. This suggests its potential as a selective herbicide.

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science.

1. Polymer Additive

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Properties of Polymer Composites

| Composite Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 30 | 200 |

| Polymer with Additive | 45 | 250 |

Mechanism of Action

The mechanism by which Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoro groups can enhance binding affinity and selectivity by forming strong interactions with target proteins. The oxo group can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges : Difluoro substitution at the 6-position may require specialized fluorination techniques (e.g., DAST or Deoxo-Fluor), as seen in analogous syntheses .

Biological Activity

Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate (CAS Number: 1788873-47-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C10H13F2NO3

- Molecular Weight : 233.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities that may be attributed to its structural characteristics. Preliminary studies suggest potential applications in anti-inflammatory and anticancer therapies.

The biological activity of this compound is thought to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory responses.

- Cell Proliferation Regulation : It has shown promise in modulating cell cycle progression in cancer cell lines.

- Reactive Oxygen Species (ROS) Modulation : Potential antioxidant properties may contribute to its protective effects against oxidative stress.

Efficacy in Biological Assays

A series of assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Description | Results |

|---|---|---|

| Cytotoxicity Assay | Evaluated against various cancer cell lines | IC50 values ranging from 10 μM to 25 μM |

| Anti-inflammatory Assay | Tested using LPS-induced inflammation in macrophages | Significant reduction in cytokine levels |

| Antioxidant Activity | DPPH radical scavenging assay | Scavenging activity at 50% concentration |

Case Studies

-

Anti-Cancer Activity :

- In a study conducted on human breast cancer cell lines (MCF-7), this compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 μM. This suggests potential as a chemotherapeutic agent.

-

Anti-inflammatory Effects :

- A recent investigation into its anti-inflammatory properties revealed that the compound effectively reduced TNF-alpha and IL-6 levels in LPS-stimulated RAW264.7 macrophages by over 50%, indicating its potential as an anti-inflammatory agent.

-

Neuroprotective Potential :

- Research exploring neuroprotective effects showed that the compound could mitigate neuronal damage induced by oxidative stress in vitro models by decreasing ROS levels significantly.

Q & A

Q. Table 1: Representative Synthetic Routes

| Precursor | Catalyst/Conditions | Yield | Key Product Feature | Reference |

|---|---|---|---|---|

| 4-(Pyrrol-1-yl)butanoic acid | Polyphosphoric acid, 30°C | 97% | Pyrrolizine core formation | |

| Aryl halides | Pd catalyst, base | 70–98% | 3-Aryl substitution |

How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Answer:

Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, but ligand choice (e.g., phosphine vs. carbene) impacts regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in purification .

- Temperature control : Lower temperatures (30°C) reduce side reactions during cyclization steps .

Example : Optimizing the Pd-catalyzed arylation of 6,7-dihydroindolizin-8(5H)-one with aryl halides increased yields from 70% to 98% by adjusting the base (e.g., K₂CO₃ vs. Cs₂CO₃) .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.23–2.53 ppm for methylene groups) and carbonyl signals (δ ~170–200 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated vs. observed mass accuracy < 2 ppm) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Note : Use deuterated solvents (CDCl₃) for NMR to avoid signal overlap .

How can researchers resolve discrepancies in NMR data interpretation for complex derivatives?

Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolves signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the ester carbonyl and adjacent fluorinated carbons .

- Variable-temperature NMR : Reduces line broadening caused by dynamic processes (e.g., ring puckering) .

Case Study : A derivative with overlapping δ 2.23–2.53 ppm signals was resolved using COSY to identify vicinal coupling partners .

What crystallographic methods are used to determine the molecular structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and ring puckering using software like SHELXL .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) rings) .

Example : A related fluoroquinoline derivative (CAS: 112811-71-9) was analyzed via SCXRD, revealing a planar pyrrolizine ring with a puckering amplitude of 0.42 Å .

What challenges arise in hydrogen bonding analysis using crystallographic data?

Answer:

- Ambiguity in H-atom positions : SHELXL’s refinement tools improve H-atom placement accuracy but require high-resolution data (< 1.0 Å) .

- Dynamic disorder : Fluorine atoms may exhibit positional disorder, complicating electron density maps. Use restraints during refinement .

Methodology : For a compound with a difluoromethyl group, anisotropic displacement parameters (ADPs) were refined to account for fluorine’s high electron density .

How can molecular conformation be validated using computational and experimental data?

Answer:

- DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental bond lengths/angles. Deviations > 0.05 Å suggest crystal packing effects .

- Torsion angle analysis : Cremer-Pople puckering parameters quantify ring non-planarity (e.g., θ = 15.2° for a tetrahydroindolizine derivative) .

Case Study : A cyclopentane analog showed a puckering amplitude (q = 0.38 Å) matching DFT predictions within 2% error .

How do electronic effects of fluorine substituents influence reactivity in functionalization reactions?

Answer:

- Electron-withdrawing effects : Fluorine increases electrophilicity at the 3-oxo group, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Steric effects : The 6,6-difluoro group may hinder access to the pyrrolizine core, requiring bulky ligands (e.g., XPhos) in cross-coupling reactions .

Example : Fluorine’s inductive effect lowered the LUMO energy of the carbonyl group by 0.5 eV, enhancing its reactivity toward hydride reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.